Home > Products > Screening Compounds P121519 > 4-bromo-N-(2-methyl-5-nitrophenyl)benzamide
4-bromo-N-(2-methyl-5-nitrophenyl)benzamide -

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide

Catalog Number: EVT-5972039
CAS Number:
Molecular Formula: C14H11BrN2O3
Molecular Weight: 335.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

4-Bromo-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through the reaction of 4-bromobenzoyl chloride with 2-methyl-5-nitroaniline. [, , , , ] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The solvent used is typically an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). [, ]

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-(2-methyl-5-nitrophenyl)benzamide has been studied using techniques like single-crystal X-ray diffraction (XRD), 1H-NMR, and 13C-NMR. [, , ] These analyses reveal the presence of two aromatic rings (a benzene ring substituted with bromine and a benzene ring substituted with a methyl and a nitro group), connected by an amide linkage (-CONH-). The molecule displays some degree of flexibility around the amide bond, influencing its overall conformation in different environments. [, ]

Chemical Reactions Analysis

While specific chemical reactions of 4-Bromo-N-(2-methyl-5-nitrophenyl)benzamide are less documented, the compound possesses several reactive sites for further modification. The bromine atom can participate in various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce diverse substituents onto the molecule. [, ] The nitro group can be reduced to an amine, opening up avenues for further derivatization. []

Applications

Materials Science:

  • 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide, a structurally similar derivative, has been investigated for its NLO properties due to its molecular structure and electronic characteristics. [] This suggests that 4-Bromo-N-(2-methyl-5-nitrophenyl)benzamide, with its bromine substituent, could potentially exhibit altered electronic properties, making it a candidate for further exploration as a potential NLO material.

Synthetic Intermediate:

  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a molecule structurally related to 4-Bromo-N-(2-methyl-5-nitrophenyl)benzamide, has been explored as a potential template for designing drugs targeting Chronic Myeloid Leukemia (CML). [, ] This suggests that 4-Bromo-N-(2-methyl-5-nitrophenyl)benzamide, with its bromine substituent offering a site for further modifications, could also serve as a starting point for developing new pharmaceutical compounds.

N-(3-(4-(3-imidazo[1,2-b]pyridazin-yl)-1-pyrazolyl)-4-methylphenyl)benzamide Derivatives

Compound Description: This series of compounds represents a class of benzamide derivatives that act as Bcr-Abl kinase inhibitors. They are characterized by a benzamide moiety linked to a substituted pyrazole ring, which in turn is connected to an imidazo[1,2-b]pyridazine ring system. Variations within this series involve different substituents (R1 and R2) on the pyrazole and benzamide rings. Specifically, R1 can be -OCH3, -F, -CF3, -CH2CH3, or -H, while R2 represents -CF3, -F, -Cl, or -H [].

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide (4MNMNPB)

Compound Description: 4MNMNPB is synthesized through a benzoylation reaction and has been investigated for its non-linear optical (NLO) properties []. The compound exhibits good optical transmittance, making it potentially suitable for optical applications.

4-Bromo-N-(2-nitrophenyl)benzamide

Compound Description: This compound exhibits a similar structure to 4-bromo-N-(2-methyl-5-nitrophenyl)benzamide, with the key difference being the lack of a methyl substituent on the nitrophenyl ring [].

4-Bromo-2-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol (L2H)

Compound Description: L2H is a Schiff base ligand used in the synthesis of mixed ligand complexes with transition metal ions []. The structure consists of a phenol ring with bromo and hydroxy substituents, connected to a 2-methyl-5-nitrophenyl moiety via an imine linkage.

1-{(E)-[(2-Methyl-5-nitrophenyl)imino]methyl}naphthalen-2-ol

Compound Description: This compound is another example of a Schiff base ligand, similar to L2H, used in the study of mixed ligand complexes with transition metal ions []. It features a naphthalene ring system instead of a phenol ring, with a hydroxyl group and an imine linker connecting it to the 2-methyl-5-nitrophenyl group.

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA represents a potential template for drug design against chronic myeloid leukemia (CML) [, ]. Its structure comprises a 2-methyl-5-nitrophenyl group linked to a pyrimidine ring, which is further substituted with a pyridine ring.

4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-Bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

Compound Description: These two compounds are isomers, differing in the position of the nitro group on the phenylsulfonyl ring []. They both feature a sulfonamide linkage connecting the benzamide and nitrophenyl moieties.

4-Ethyl-N-(2′-hydroxy-5′-nitrophenyl)benzamide

Compound Description: This compound has been studied using spectroscopic techniques to elucidate its vibrational characteristics and electronic properties []. It features a benzamide group connected to a 2-hydroxy-5-nitrophenyl ring and an ethyl substituent on the benzamide ring.

4-Bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol

Compound Description: This compound was synthesized and analyzed crystallographically, revealing a nearly planar structure with an intramolecular hydrogen bond [].

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor with a favorable pharmacokinetic profile []. Its structure features a benzamide group linked to a biphenyl system, which is further substituted with a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazole ring.

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide

Compound Description: This compound is structurally very similar to 4-bromo-N-(2-methyl-5-nitrophenyl)benzamide, with the key difference being the presence of a methoxy group at the para position of the nitrophenyl ring instead of a methyl group at the ortho position [].

2-[N-(2-methyl-5-nitrophenyl)amino]-4-(3-pyridyl)pyrimidine

Compound Description: A method for purifying this compound is described, emphasizing its importance as a potential pharmaceutical intermediate [].

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

Compound Description: This compound, containing a 2-methyl-2H-1,2,3-triazole heterocyclic motif, has been synthesized and structurally characterized as a potential kinase inhibitor [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent and selective B/C RAF inhibitor designed to target RAS mutant cancers. It exhibits good solubility and efficacy in preclinical models [].

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

Compound Description: These two compounds, synthesized and structurally characterized, provide insights into the impact of halogen substitution (chloro vs. bromo) on crystal packing and intermolecular interactions [].

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound, structurally characterized using X-ray crystallography, showcases a complex molecular architecture with multiple rings and substituents, including bromine atoms, a sulfonyl group, and a methoxy group [].

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

Compound Description: This compound has been synthesized and its crystal structure determined, revealing the role of hydrogen bonding in its crystal packing [].

4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols

Compound Description: These compounds represent a series of mono-Mannich bases synthesized and evaluated for their antimalarial activity [].

3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide

Compound Description: This compound was synthesized and its structure determined, focusing on the dihedral angle between the phenyl rings and its conformation [].

Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement [].

Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)

Compound Description: This series of compounds represents potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD biosynthesis and a potential target for cancer therapy [].

N-(3'-amino-4'-bromo)benzoyl-2-methyl-5-bromoaniline

Compound Description: This compound is an intermediate in organic pigment synthesis, demonstrating the utility of similar structures in material science applications [].

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

Compound Description: This compound, characterized by X-ray crystallography, reveals a bulky structure with minimal π-π interactions due to steric hindrance [].

Bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II)

Compound Description: This nickel(II) complex, characterized by X-ray crystallography, demonstrates the ability of benzamide derivatives to act as ligands in coordination chemistry [].

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

Compound Description: This compound and its crystalline forms are under investigation for treating gastrointestinal disorders [].

N-(4-Bromo-2-nitrophenyl)-N-methyl-N'-(quinolin-4-ylmethylene)hydrazine

Compound Description: This compound has been structurally characterized, revealing a non-planar geometry and providing insights into its bond lengths and angles [].

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

Compound Description: This compound has been analyzed crystallographically, revealing its molecular conformation and intermolecular interactions [].

Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound, a potential calcium modulator, has been structurally characterized, highlighting the influence of substituents on its conformation [].

4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol

Compound Description: This compound's structure has been elucidated, revealing a planar conformation stabilized by an intramolecular hydrogen bond [].

1-Methyl-2-(2-nitrophenyl)cyclopropane Mercurysolvoadducts

Compound Description: These compounds, investigated for their reactivity and transformations, demonstrate the use of mercurysolvoadducts in organic synthesis [].

N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide

Compound Description: Synthesized from a benzoxazinone precursor, this compound displays H-bonding in its crystal structure, as revealed by XRD and Hirshfeld surface analysis [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This complex benzamide derivative exhibits dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), demonstrating its potential as an anti-inflammatory agent [].

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: This benzimidazole derivative, synthesized using a microwave-assisted protocol, exhibits potent antileukemic activity [].

N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride

Compound Description: This lipophilic substituted benzamide shows improved brain penetration compared to sulpiride, a known antipsychotic drug [].

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound, characterized by X-ray crystallography, highlights the structural diversity achievable through incorporating various heterocyclic rings and substituents [].

Methyl 5-[N-(2-methoxycarbonyl-1-methylvinyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate monohydrate

Compound Description: This compound, a nefidipine analog, demonstrates the presence of nitrophenyl groups in molecules with potential therapeutic applications in cardiovascular diseases [].

Methyl 5-[N-(2-hydroxyethyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Compound Description: This compound, another nefidipine analog, highlights the structural diversity achievable through incorporating various heterocyclic rings and substituents [].

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound, characterized by X-ray crystallography, demonstrates the structural diversity achievable through incorporating various heterocyclic rings and substituents [].

[5-Bromo-N-(2-carboxylatophenyl)salicylideniminato]dimethyltin(IV)

Compound Description: This dimethyltin(IV) complex showcases the ability of Schiff base ligands, containing a bromo-substituted salicylidene moiety, to coordinate with metal centers [].

2-Aryl/hetaryl-4-methyl-5-acylthiazoles

Compound Description: These compounds were synthesized using a regioselective, one-pot approach, emphasizing the utility of thiazole rings in organic synthesis [].

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

Compound Description: This compound, featuring multiple bromothiophene substituents, demonstrates the incorporation of heterocyclic moieties into benzimidazole derivatives [].

4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide

Compound Description: This compound's crystal structure reveals the formation of bilayers through a combination of hydrogen bonding and iodo-nitro interactions [].

catena-Poly[[[aquamanganese(III)]-μ-(E)-5-bromo-N-[2-(5-bromo-2-oxidobenzylideneamino)-4-nitrophenyl]-2-oxidobenzamidato] N,N-dimethylfomamide monosolvate]

Compound Description: This manganese(III) complex demonstrates the ability of Schiff base ligands to form polymeric structures through coordination with metal ions [].

1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone

Compound Description: This compound, featuring a benzothiazole moiety and a bromo-nitro substituted phenyl ring, highlights the structural diversity achievable through incorporating various heterocyclic rings and substituents [].

1,3-Bis(hydroxymethyl)-2-methyl-5-nitrobenzene

Compound Description: This compound, isolated from a fungal source, showcases the presence of nitrophenyl groups in natural products [].

2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole

Compound Description: This thiadiazole derivative, characterized by X-ray crystallography, exhibits a disordered structure with weak intermolecular interactions [].

JNJ-26070109 [(R)4-Bromo-N-[1-(2,4-difluorophenyl)ethyl]-2-(quinoxaline-5-sulfonylamino)benzamide]

Compound Description: JNJ-26070109 represents a potent and selective cholecystokinin 2 (CCK2) receptor antagonist with favorable pharmacokinetic properties, making it a potential candidate for treating gastrointestinal disorders [].

N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives

Compound Description: This series of compounds exhibits antidiabetic and antimicrobial properties, with some demonstrating potent inhibition of α-glucosidase and α-amylase enzymes [].

Properties

Product Name

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide

IUPAC Name

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-7-12(17(19)20)8-13(9)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18)

InChI Key

ZFASEIFTZDFLMM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.